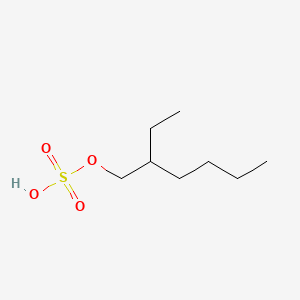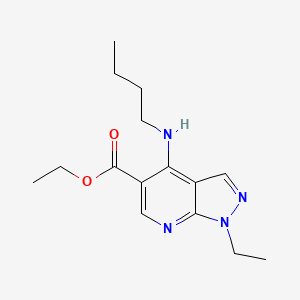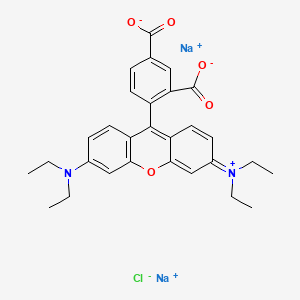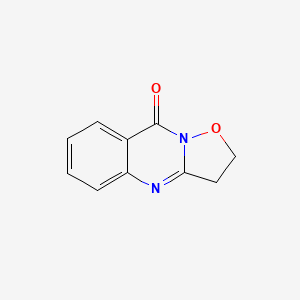
Sulfaethidole
Vue d'ensemble
Description
Sulfaethidole is a compound with the molecular formula C10H12N4O2S2 and a molecular weight of 284.35 . It is a type of sulfonamide, which are known to be antimetabolites .
Molecular Structure Analysis
The molecular structure of Sulfaethidole is represented by the InChI string: InChI=1S/C10H12N4O2S2/c1-2-9-12-13-10 (17-9)14-18 (15,16)8-5-3-7 (11)4-6-8/h3-6H,2,11H2,1H3, (H,13,14) .
Physical And Chemical Properties Analysis
Sulfaethidole has a density of 1.5±0.1 g/cm3, a boiling point of 508.5±52.0 °C at 760 mmHg, and a flash point of 261.3±30.7 °C .
Applications De Recherche Scientifique
1. Control of Urine pH and Its Effect on Sulfaethidole Excretion in Humans Sulfaethidole has been used in studies to understand the control of urine pH and its effect on drug excretion in humans . The research focuses on how the pH of urine can affect the excretion of Sulfaethidole, which is crucial in understanding the drug’s pharmacokinetics .
Antibacterial Activity
Sulfaethidole is a member of antibacterial sulfa drugs . It has been revisited with the intention to overcome sulfonamide resistance and identify new drug candidates through molecular modifications . New sulfonamides were synthesized by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole . The modified sulfathiazole derivatives showed selective effectiveness against various Staphylococcus aureus strains .
Molecular Modeling Studies
Molecular modeling studies have been conducted on Sulfaethidole to understand its interaction with bacterial enzymes . These studies are crucial in the design and synthesis of new drugs with improved antibacterial activity .
Mécanisme D'action
Target of Action
Sulfaethidole, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
Sulfaethidole acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the enzyme’s natural substrate, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by Sulfaethidole affects the folic acid synthesis pathway in bacteria . Folic acid is a vital component in the synthesis of nucleic acids and amino acids. By inhibiting its production, Sulfaethidole disrupts these essential biochemical pathways, leading to the cessation of bacterial growth .
Pharmacokinetics
The pharmacokinetics of Sulfaethidole in the rat has been studied over a 90-fold dose range . The study revealed marked nonlinearity in the binding of Sulfaethidole to proteins in both interstitial fluid and plasma . Urinary and biliary elimination of Sulfaethidole depended on the unbound drug mass in the plasma and urine flow . These findings confirm the central role of the unbound species in the distribution and elimination of drugs with marked binding to plasma proteins .
Result of Action
The primary result of Sulfaethidole’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial survival, Sulfaethidole effectively halts the growth and proliferation of susceptible bacteria .
Propriétés
IUPAC Name |
4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYBEBLNQGDRHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1904-95-6 (mono-hydrochloride salt) | |
| Record name | Sulfaethidole [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4046286 | |
| Record name | Sulfaethidole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665381 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Sulfaethidole | |
CAS RN |
94-19-9 | |
| Record name | Sulfaethidole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfaethidole [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfaethidole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfaethidole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAETHIDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R77Q4O5ZMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of mesenteric blood flow on Sulfaethidole absorption in the intestines?
A1: Research using a canine intestinal preparation demonstrated that reducing mesenteric blood flow progressively impairs Sulfaethidole intestinal absorption. []
Q2: Does Sulfaethidole absorption differ significantly between the stomach and small intestine?
A2: Yes, studies show Sulfaethidole absorption from the rat intestine occurs ten times faster than from the stomach at any given pH. This difference highlights the importance of intestinal absorption for Sulfaethidole's overall bioavailability. []
Q3: Does the pH of the environment affect Sulfaethidole absorption?
A3: Yes, Sulfaethidole, being a weakly acidic drug, exhibits pH-dependent absorption. Studies have demonstrated that both the absorption rate from the stomach and the small intestine is influenced by pH. []
Q4: How does Sulfaethidole interact with serum albumin?
A4: Research indicates that Sulfaethidole binds to both crystalline and Fraction V bovine serum albumin (BSA). This binding induces optical activity in the Sulfaethidole molecule without significantly altering the secondary structure of BSA. While equilibrium dialysis suggests multiple binding sites, circular dichroism primarily detects binding at the primary site. []
Q5: Do ionic forces play a role in the interaction between Sulfaethidole and human serum albumin?
A5: Yes, research suggests that ionic interactions contribute to Sulfaethidole binding to human serum albumin. This is evidenced by observable pK shifts in both the protein and the bound drug during pH titration studies. []
Q6: Can other substances influence the binding of Sulfaethidole to bovine serum albumin?
A6: Yes, the presence of certain substances can modify Sulfaethidole-BSA interactions. For example, benzalkonium chloride has been shown to reduce the binding of Sulfaethidole to BSA. [] Similarly, alkyldimethylbenzylammonium chlorides have been shown to displace Sulfaethidole from BSA. []
Q7: How does Sulfaethidole's interaction with albumin affect Dicloxacillin pharmacokinetics?
A7: Studies show that administering Sulfaethidole alongside Dicloxacillin leads to increased serum concentrations of Dicloxacillin. This is primarily attributed to alterations in the extravascular distribution of Dicloxacillin due to Sulfaethidole's presence, suggesting an influence on protein binding in both central and peripheral compartments. []
Q8: Does Sulfaethidole interact with glucocorticoid receptors?
A8: Research indicates that Sulfaethidole modulates glucocorticoid receptor activity. It decreases the density and complex association constant of Type II glucocorticoid receptors in rat liver cytosol, suggesting a competitive inhibition. Conversely, it enhances Type III glucocorticoid receptor function and density non-competitively. These findings suggest Sulfaethidole might possess antiglucocorticoid properties. [, ]
Q9: How does urine pH affect the excretion of Sulfaethidole in humans?
A9: Urinary pH significantly influences Sulfaethidole excretion. By controlling urine pH in human subjects, researchers found that the elimination half-life of Sulfaethidole was considerably shorter at a pH of 8.0 (4.2 hours) compared to a pH of 5.0 (11.4 hours). []
Q10: How can the dissolution rate of Sulfaethidole be enhanced?
A10: Studies have shown that utilizing adsorbents like fumed silicon dioxide during formulation can significantly enhance the dissolution rate of Sulfaethidole. This technique increases the surface area available for interaction with dissolution media. [, ]
Q11: What is the impact of adding modifiers to spray-congealed Sulfaethidole formulations?
A11: Research on spray-congealed Sulfaethidole formulations with waxes reveals that the addition of modifiers influences the drug's dissolution profile. For example, low molecular weight polyethylene can retard dissolution from specific wax formulations, while ethylcellulose can increase it. []
Q12: What are the benefits of using sustained-release Sulfaethidole tablets?
A12: Compared to immediate-release formulations, sustained-release Sulfaethidole tablets demonstrate reduced fluctuations in blood concentration and more consistent urinary excretion rates. This allows for a safer and more convenient dosing schedule. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

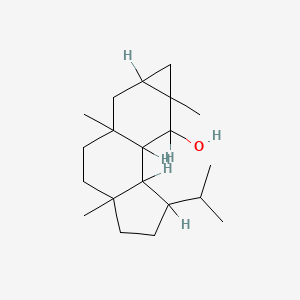
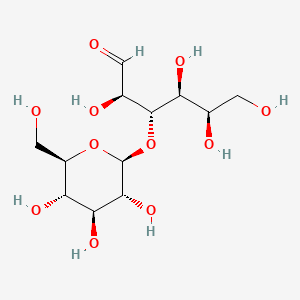


![3-Ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1214813.png)


![2-[4-Chloro-2-methyl-5-(2-pyridinylsulfamoyl)phenoxy]acetamide](/img/structure/B1214817.png)
